Benolizime

Description

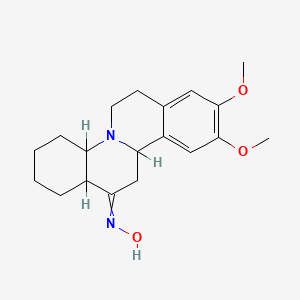

Benolizime (CAS 61864-30-0) is a benzimidazole-derived antibiotic with the molecular formula C₁₉H₂₆N₂O₃ . Structurally, it features a benzimidazole core—a fused benzene and imidazole ring system—with substituents that likely enhance its antibacterial efficacy and bioavailability .

Properties

CAS No. |

61864-30-0 |

|---|---|

Molecular Formula |

C19H26N2O3 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

N-(9,10-dimethoxy-1,2,3,4,4a,6,7,11b,12,13a-decahydroisoquinolino[2,1-a]quinolin-13-ylidene)hydroxylamine |

InChI |

InChI=1S/C19H26N2O3/c1-23-18-9-12-7-8-21-16-6-4-3-5-13(16)15(20-22)11-17(21)14(12)10-19(18)24-2/h9-10,13,16-17,22H,3-8,11H2,1-2H3 |

InChI Key |

CADPBCPVJBOUEG-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C3CC(=NO)C4CCCCC4N3CCC2=C1)OC |

Canonical SMILES |

COC1=C(C=C2C3CC(=NO)C4CCCCC4N3CCC2=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benolizime can be synthesized through a series of chemical reactions involving specific reagents and conditions. One common method involves the bromination of benzylic compounds using N-bromosuccinimide in carbon tetrachloride, followed by selective debromination with diethyl phosphite and N,N-diisopropylethylamine . This method ensures high yields and purity of the desired product.

Industrial Production Methods: In an industrial setting, the production of Benolizime may involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the overall yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Benolizime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert Benolizime into its reduced forms, often using reagents like sodium borohydride.

Substitution: Benolizime can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide or chlorinating agents in the presence of catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Benolizime has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benolizime exerts its effects involves interactions with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Benzimidazole derivatives exhibit diverse biological activities depending on their substituents. Below, Benolizime is compared with three other benzimidazole-based compounds: Albendazole, Omeprazole, and Pimobendan (structural analogs highlighted in ).

Table 1: Comparative Analysis of Benolizime and Similar Benzimidazole Derivatives

Key Structural and Functional Insights:

Core Modifications: Benolizime’s oxygen-rich side chain (evident from C₁₉H₂₆N₂O₃) may enhance bacterial membrane permeability compared to sulfur-containing analogs like Albendazole . Omeprazole’s sulfinyl group enables acid-activated targeting of proton pumps, a feature absent in Benolizime .

Mechanistic Divergence: While Albendazole and Benolizime both target pathogens, Albendazole’s antiparasitic activity stems from microtubule disruption, whereas Benolizime’s antibacterial action may involve nucleic acid interactions—a hypothesis supported by benzimidazole-DNA base mimicry . Pimobendan’s PDE III inhibition highlights the versatility of benzimidazole scaffolds in non-infectious applications .

Synthetic Pathways: Benolizime’s synthesis likely involves condensation of ortho-phenylenediamine with a carboxylic acid derivative, a common method for benzimidazoles . In contrast, Albendazole requires thiophosgene for thioether formation .

Research Findings and Clinical Relevance

- Structure-Activity Relationship (SAR): Substitutions at the benzimidazole N1 and C2 positions critically influence target specificity. For example: Albendazole’s methylcarbamate group at C2 enhances antiparasitic activity . Benolizime’s extended side chain (C19 backbone) may improve bacterial target binding but reduce oral bioavailability compared to smaller analogs .

- Efficacy and Resistance: Benzimidazole antibiotics like Benolizime face challenges similar to fluoroquinolones, where structural modifications are required to overcome resistance . No resistance data for Benolizime are available in the evidence, but cross-resistance with other benzimidazoles is plausible.

- Therapeutic Gaps: Benolizime’s antibiotic niche remains undefined. Unlike Albendazole (WHO Essential Medicine) or Omeprazole (blockbuster antiulcer drug), Benolizime’s clinical adoption requires further validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.